5-环丙基-2-氟吡啶

概述

描述

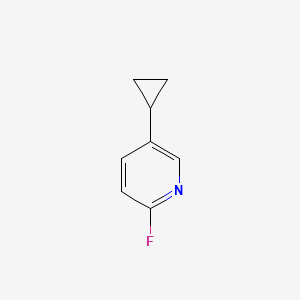

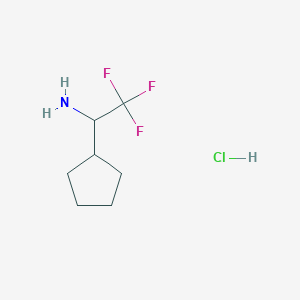

5-Cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H8FN . It is a pyridine derivative that contains a cyclopropyl ring and a fluorine atom.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluoropyridine is1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 . The molecular weight of the compound is 137.15 g/mol . Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluoropyridine has a molecular weight of 137.15 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 122 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用

抗菌剂合成

Bouzard 等人(1992 年)的一项研究探讨了合成一系列化合物,包括 5-取代-6-氟-7-(环烷基氨基)-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,以了解其潜在的抗菌活性。这项研究表明了各种取代基对抗菌效果的影响,当 5-甲基与 1-环丙基附着物结合时,显示出改善的体外活性(Bouzard 等人,1992 年)。

医学影像应用

Carroll 等人(2007 年)讨论了在正电子发射断层扫描(PET)(一种医学影像技术)中使用氟-18 标记的氟吡啶。他们重点介绍了这些化合物在影像中的应用,特别注意了 3-氟和 5-氟吡啶位置中氟的稳定性,由于合成挑战,以前尚未开发这些稳定性(Carroll 等人,2007 年)。

除草剂开发

Johnson 等人(2015 年)报道了通过氟烷基炔基亚胺的级联环化合成新型氟吡啶甲酸除草剂,从而开发出 4-氨基-5-氟吡啶甲酸盐。这种方法可以创建以前无法获得的吡啶甲酸,这引起了人们作为潜在除草剂的兴趣(Johnson 等人,2015 年)。

光催化降解研究

林和林(2014 年)对水性环境中 5-氟尿嘧啶的光催化氧化进行了研究。这项研究具有相关性,因为它探索了含氟化合物的降解过程,这在环境管理和药物处置策略中至关重要(林和林,2014 年)。

药物代谢中的核磁共振研究

史蒂文斯等人(1984 年)使用核磁共振(NMR)监测肿瘤和肝脏中 5-氟尿嘧啶的代谢,从而深入了解了活生物体中氟化药物的代谢途径和归宿(史蒂文斯等人,1984 年)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for the research and application of 5-Cyclopropyl-2-fluoropyridine.

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Cyclopropyl-2-fluoropyridine is related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in the formation of carbon–carbon bonds . The success of these reactions is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

It is known that the compound plays a role in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can influence a wide range of biochemical pathways depending on the specific compounds being synthesized.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Result of Action

The molecular and cellular effects of 5-Cyclopropyl-2-fluoropyridine’s action are largely dependent on the specific context in which it is used. As a component in Suzuki–Miyaura cross-coupling reactions , it contributes to the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 5-Cyclopropyl-2-fluoropyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can potentially impact the action of 5-Cyclopropyl-2-fluoropyridine.

属性

IUPAC Name |

5-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKFKIIABQSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727547 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-2-fluoropyridine | |

CAS RN |

1034467-80-5 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)